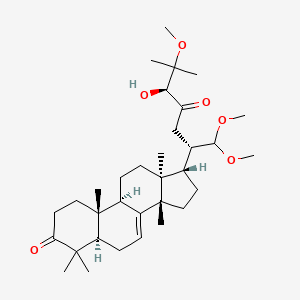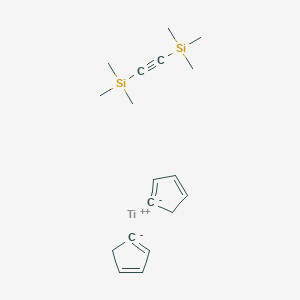
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane is a complex organometallic compound It features a titanium center coordinated to a cyclopentadienyl ligand and a trimethyl(2-trimethylsilylethynyl)silane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane typically involves the reaction of cyclopentadiene with a titanium precursor, followed by the introduction of the trimethyl(2-trimethylsilylethynyl)silane group. One common method involves the use of a titanium(IV) chloride precursor, which reacts with cyclopentadiene in the presence of a reducing agent to form the titanium(II) complex. The trimethyl(2-trimethylsilylethynyl)silane group is then introduced through a subsequent reaction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;titanium(2+) complexes are known to undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various ligands such as phosphines, amines, or other cyclopentadienyl derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction can produce titanium(0) species. Substitution reactions result in the formation of new titanium complexes with different ligands.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying metalloenzyme active sites.
Medicine: Explored for its potential anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane involves the interaction of the titanium center with various substrates. The cyclopentadienyl ligand stabilizes the titanium center, allowing it to participate in catalytic cycles. The trimethyl(2-trimethylsilylethynyl)silane group can influence the electronic properties of the titanium center, affecting its reactivity and selectivity in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopenta-1,3-diene;titanium(2+);dichloride
- Cyclopenta-1,3-diene;titanium(2+);dimethyl
- Cyclopenta-1,3-diene;titanium(2+);diethyl
Uniqueness
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane is unique due to the presence of the trimethyl(2-trimethylsilylethynyl)silane group, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity patterns and applications compared to other similar titanium complexes .
Propriétés
Numéro CAS |
121913-39-1 |
|---|---|
Formule moléculaire |
C18H28Si2Ti |
Poids moléculaire |
348.459 |
Nom IUPAC |
cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C8H18Si2.2C5H5.Ti/c1-9(2,3)7-8-10(4,5)6;2*1-2-4-5-3-1;/h1-6H3;2*1-3H,4H2;/q;2*-1;+2 |
Clé InChI |
BWZMWIROAQMFCN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#C[Si](C)(C)C.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)
![[1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride; Buspirone Hydrochloride Imp. E (EP) as Hydrochloride](/img/structure/B570049.png)
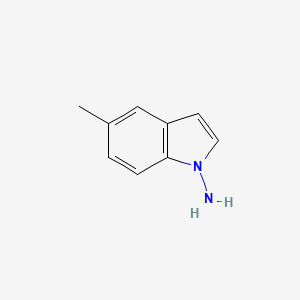
![([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate](/img/structure/B570051.png)

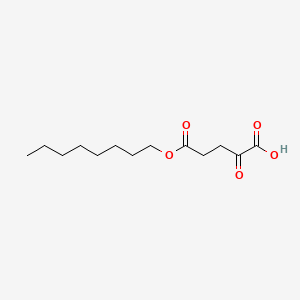
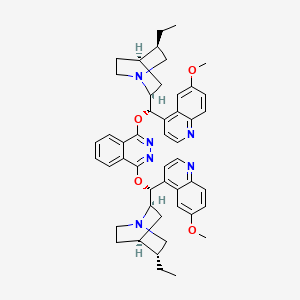
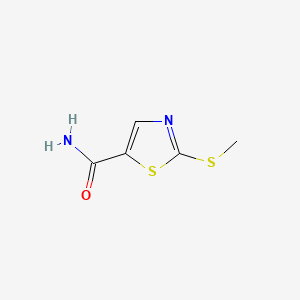
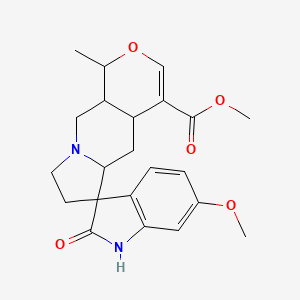
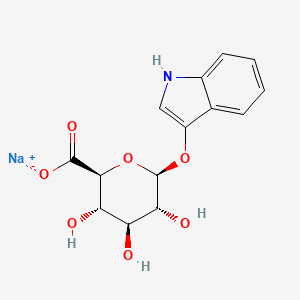
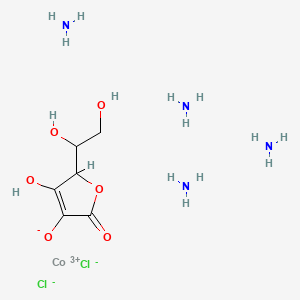
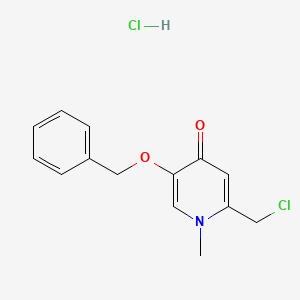
![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)
